![molecular formula C13H22O B14632366 [3-(4-Methylpent-3-en-1-yl)cyclohex-2-en-1-yl]methanol CAS No. 53889-46-6](/img/structure/B14632366.png)
[3-(4-Methylpent-3-en-1-yl)cyclohex-2-en-1-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(4-Methylpent-3-en-1-yl)cyclohex-2-en-1-yl]methanol is an organic compound with a complex structure that includes a cyclohexene ring substituted with a methylpentene group and a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Methylpent-3-en-1-yl)cyclohex-2-en-1-yl]methanol typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor followed by the introduction of the methylpentene and methanol groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize the efficiency and scalability of the synthesis. The choice of raw materials, reaction conditions, and purification techniques are critical factors in the industrial production process.
化学反応の分析
Types of Reactions
[3-(4-Methylpent-3-en-1-yl)cyclohex-2-en-1-yl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydrogen atoms on the cyclohexene ring or the methylpentene group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce different alcohols or hydrocarbons.
科学的研究の応用
Chemistry
In chemistry, [3-(4-Methylpent-3-en-1-yl)cyclohex-2-en-1-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study the effects of specific functional groups on biological activity. Its interactions with enzymes and other biomolecules can provide insights into biochemical processes.
Medicine
In medicine, this compound may have potential therapeutic applications. Its ability to interact with specific molecular targets could lead to the development of new drugs or treatments.
Industry
In industry, this compound can be used as an intermediate in the production of fragrances, flavors, and other specialty chemicals. Its unique properties make it valuable for various industrial applications.
作用機序
The mechanism of action of [3-(4-Methylpent-3-en-1-yl)cyclohex-2-en-1-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions can include signal transduction, metabolic processes, and other cellular functions.
類似化合物との比較
Similar Compounds
[3-Methyl-3-(4-methylpent-3-en-1-yl)oxirane-2-carbaldehyde]: This compound has a similar structure but includes an oxirane ring instead of a cyclohexene ring.
[1,4-(4-Methylpent-3-en-1-yl)furan-2(5H)-one]:
[3-(4-Methylpent-3-en-1-yl)pent-2-enedioyl-CoA]: This compound is involved in metabolic pathways and has a similar side chain structure.
Uniqueness
The uniqueness of [3-(4-Methylpent-3-en-1-yl)cyclohex-2-en-1-yl]methanol lies in its specific combination of functional groups and ring structures
特性
CAS番号 |
53889-46-6 |
|---|---|
分子式 |
C13H22O |
分子量 |
194.31 g/mol |
IUPAC名 |
[3-(4-methylpent-3-enyl)cyclohex-2-en-1-yl]methanol |
InChI |
InChI=1S/C13H22O/c1-11(2)5-3-6-12-7-4-8-13(9-12)10-14/h5,9,13-14H,3-4,6-8,10H2,1-2H3 |
InChIキー |
GZHJRNPLNUTCSY-UHFFFAOYSA-N |
正規SMILES |
CC(=CCCC1=CC(CCC1)CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


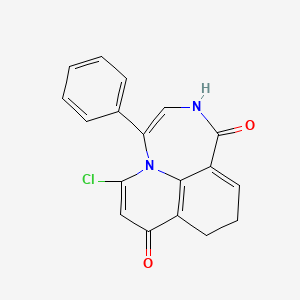
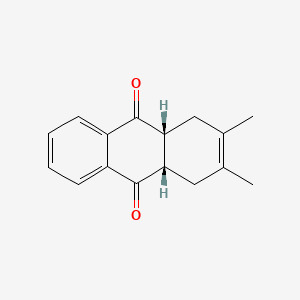
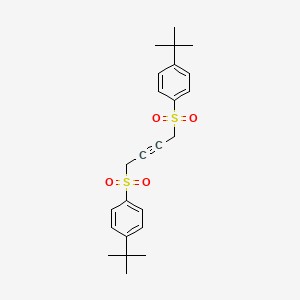
![1-[(3-Methoxyphenyl)sulfanyl]-2-nitrobenzene](/img/structure/B14632289.png)
![3-Phenyl-5,7-di(piperidin-1-yl)-[1,2,4]triazolo[4,3-a][1,3,5]triazine](/img/structure/B14632294.png)

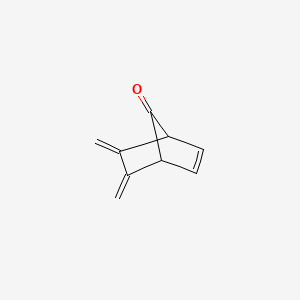

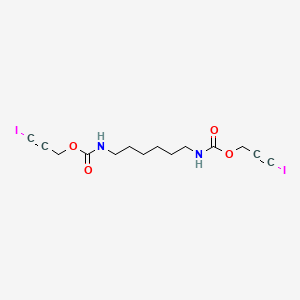
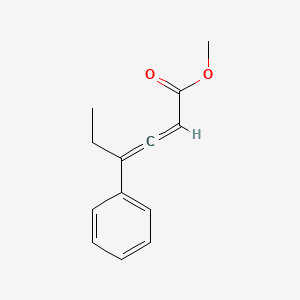
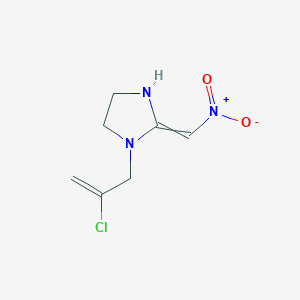
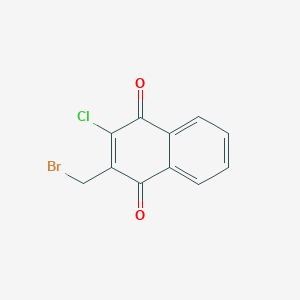
![2-Naphthalenecarboxamide, 4-[[(3-aminophenyl)sulfonyl]amino]-N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-](/img/structure/B14632338.png)
![3-Chloro-1-[(3-chlorobut-2-en-1-yl)sulfanyl]but-2-ene](/img/structure/B14632343.png)
